molecular formula C12H6ClN3O2S B14213849 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline CAS No. 832081-88-6

2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline

Cat. No.: B14213849
CAS No.: 832081-88-6
M. Wt: 291.71 g/mol
InChI Key: RHODUACZQHPWGM-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroaniline with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinoxaline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Cyclization: Acidic or basic catalysts, depending on the specific reaction.

Major Products Formed

    Reduction: 2-Amino-6-nitro-3-(thiophen-2-yl)quinoxaline.

    Substitution: 2-Substituted-6-nitro-3-(thiophen-2-yl)quinoxaline derivatives.

    Cyclization: Various polycyclic heterocycles.

Scientific Research Applications

2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and quinoxaline core contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

CAS No.

832081-88-6

Molecular Formula

C12H6ClN3O2S

Molecular Weight

291.71 g/mol

IUPAC Name

2-chloro-6-nitro-3-thiophen-2-ylquinoxaline

InChI

InChI=1S/C12H6ClN3O2S/c13-12-11(10-2-1-5-19-10)14-9-6-7(16(17)18)3-4-8(9)15-12/h1-6H

InChI Key

RHODUACZQHPWGM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=C2Cl

Origin of Product

United States

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